molecular formula C7H4BrFO2 B2402032 4-Bromo-5-fluoro-2H-1,3-benzodioxole CAS No. 1427428-42-9

4-Bromo-5-fluoro-2H-1,3-benzodioxole

Cat. No.: B2402032
CAS No.: 1427428-42-9
M. Wt: 219.009
InChI Key: OHUWAUIJHDBDIT-UHFFFAOYSA-N
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Description

4-Bromo-5-fluoro-2H-1,3-benzodioxole is an organic compound with the molecular formula C8H4BrFO2. It is a derivative of benzodioxole, a heterocyclic compound containing a methylenedioxy functional group.

Preparation Methods

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 4-Bromo-5-fluoro-2H-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects . The exact molecular targets and pathways involved are subject to ongoing research .

Biological Activity

4-Bromo-5-fluoro-2H-1,3-benzodioxole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a benzodioxole core with bromine and fluorine substituents. The presence of these halogens can enhance the compound's reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of benzodioxole, including this compound, exhibit promising antimicrobial properties. A study showed that compounds with similar structures demonstrated significant activity against various bacterial strains, suggesting potential for further development as antimicrobial agents .

Anticancer Properties

The compound has been investigated for its anticancer effects. Studies have demonstrated that benzodioxole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For instance, compounds related to this compound have shown cytotoxic effects against several cancer cell lines, highlighting their potential as chemotherapeutic agents .

Antidiabetic Potential

Recent investigations into the antidiabetic properties of benzodioxole derivatives have revealed their ability to inhibit alpha-amylase, an enzyme involved in carbohydrate metabolism. This inhibition can help manage blood glucose levels, making these compounds candidates for diabetes treatment .

The biological activity of this compound is primarily attributed to its ability to undergo nucleophilic substitution reactions due to the presence of the bromine and fluorine atoms. These reactions facilitate the formation of covalent bonds with various biological targets, leading to diverse pharmacological effects .

Case Studies

  • Antimicrobial Activity : A study evaluated the antimicrobial effects of benzodioxole derivatives against pathogenic bacteria. The findings indicated that certain derivatives exhibited MIC (Minimum Inhibitory Concentration) values lower than standard antibiotics, suggesting their potential as effective antimicrobial agents .
  • Anticancer Efficacy : In vitro studies assessed the cytotoxicity of this compound on human cancer cell lines. Results showed a dose-dependent decrease in cell viability, indicating significant anticancer potential .
  • Diabetes Management : A recent study focused on the compound's role as an alpha-amylase inhibitor. The results demonstrated that it could effectively reduce glucose absorption in vitro, supporting its use in managing diabetes .

Data Table: Biological Activities of this compound

Activity Type Effect Reference
AntimicrobialSignificant inhibition against bacteria
AnticancerInduces apoptosis in cancer cells
AntidiabeticInhibits alpha-amylase

Properties

IUPAC Name

4-bromo-5-fluoro-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFO2/c8-6-4(9)1-2-5-7(6)11-3-10-5/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHUWAUIJHDBDIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C(=C(C=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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